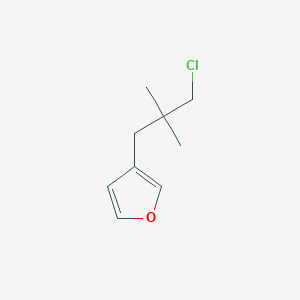
3-(3-Chloro-2,2-dimethylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C₉H₁₃ClO It is a furan derivative, characterized by a furan ring substituted with a 3-chloro-2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-(3-Chloro-2,2-dimethylpropyl)furan involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones. This reaction is mediated by boron trifluoride etherate (BF₃·Et₂O) and proceeds through a formal [4 + 1] cycloaddition mechanism. The reaction integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of hydrogen chloride in a one-flask approach, yielding the desired furan derivative under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Oxidation Reactions: Products include furanones or other oxidized furan derivatives.
Reduction Reactions: Products include tetrahydrofuran derivatives.
Applications De Recherche Scientifique
3-(3-Chloro-2,2-dimethylpropyl)furan has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloro-2-(chloromethyl)-2-methylpropyl)furan: Similar structure but with an additional chlorine atom.
2-(3-Chloro-2,2-dimethylpropyl)furan: Similar structure but with the substituent at a different position on the furan ring.
Uniqueness
3-(3-Chloro-2,2-dimethylpropyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other furan derivatives may not be suitable.
Propriétés
Formule moléculaire |
C9H13ClO |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
3-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H13ClO/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3 |
Clé InChI |
QMKBTEAEHFDLIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=COC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


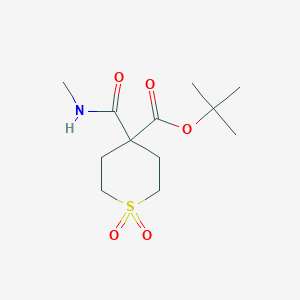
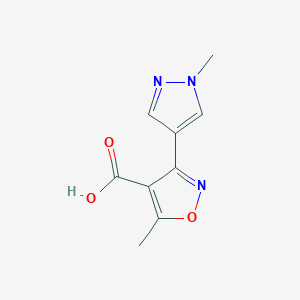
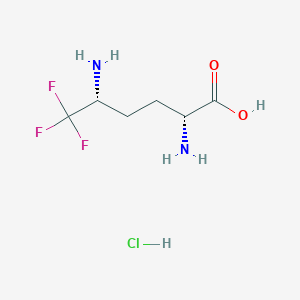
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)

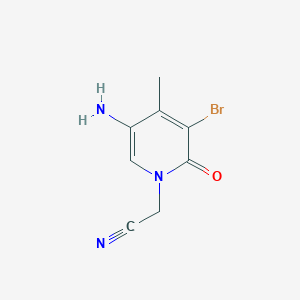
![2,2,2-Trifluoro-1-[2-(piperazin-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13156340.png)






